molecular formula C6H14ClNO2 B2494731 Methyl 3-aminopentanoate hydrochloride CAS No. 119924-95-7

Methyl 3-aminopentanoate hydrochloride

Cat. No.: B2494731
CAS No.: 119924-95-7
M. Wt: 167.63
InChI Key: QETMSSQMNUFHHA-UHFFFAOYSA-N
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Description

Methyl 3-aminopentanoate hydrochloride is a chemical compound with the molecular formula C6H14ClNO2 and a molecular weight of 167.64 g/mol . It is a hydrochloride salt form of methyl 3-aminopentanoate, which is an ester derivative of 3-aminopentanoic acid. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 3-aminopentanoate hydrochloride can be synthesized through the esterification of 3-aminopentanoic acid with methanol in the presence of acetyl chloride. The reaction is typically carried out at room temperature and then heated to 60°C for 18 hours. After the reaction is complete, the mixture is cooled to room temperature and concentrated under reduced pressure to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same esterification reaction, but with optimized conditions to ensure high yield and purity. The product is then purified through crystallization or other suitable methods to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-aminopentanoate hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.

    Ester Hydrolysis: The ester group can be hydrolyzed to yield 3-aminopentanoic acid.

    Acylation: The amino group can be acylated to form amides.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include alkyl halides and acyl chlorides.

    Hydrolysis: Acidic or basic conditions are used to hydrolyze the ester group.

    Acylation: Acyl chlorides or anhydrides are used in the presence of a base.

Major Products Formed

    3-Aminopentanoic Acid: Formed through hydrolysis of the ester group.

    Amides: Formed through acylation of the amino group.

Scientific Research Applications

Methyl 3-aminopentanoate hydrochloride has several applications in scientific research:

Mechanism of Action

The exact mechanism of action of methyl 3-aminopentanoate hydrochloride is not well-documented. it is believed to interact with biological molecules through its amino and ester functional groups. These interactions may involve binding to enzymes or receptors, leading to changes in biological activity. Further research is needed to elucidate the specific molecular targets and pathways involved .

Comparison with Similar Compounds

Methyl 3-aminopentanoate hydrochloride can be compared with other similar compounds, such as:

    Ethyl 3-aminopentanoate hydrochloride: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Methyl 2-aminopentanoate hydrochloride: Similar structure but with the amino group located at the 2-position instead of the 3-position.

    Methyl 3-aminobutanoate hydrochloride: Similar structure but with a shorter carbon chain.

These compounds share similar chemical properties but may exhibit different reactivity and biological activity due to variations in their structure .

Properties

IUPAC Name

methyl 3-aminopentanoate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO2.ClH/c1-3-5(7)4-6(8)9-2;/h5H,3-4,7H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QETMSSQMNUFHHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC(=O)OC)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

167.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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